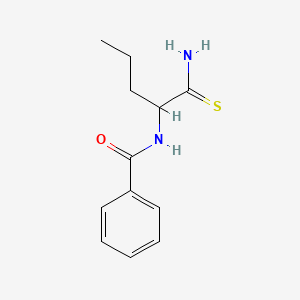

N-(1-carbamothioylbutyl)benzamide

Description

Significance of Benzamide (B126) Scaffolds in Modern Chemical Synthesis and Mechanism-Oriented Investigations

Benzamide, a derivative of benzoic acid, and its related structures are integral to organic synthesis and are found in numerous pharmaceutical compounds. researchgate.net They are recognized for their role as versatile intermediates in the creation of various biologically active molecules. researchgate.net The stability of the amide bond and its capacity to form hydrogen bonds are key to its prevalence in biological systems, with approximately 25% of active pharmaceutical ingredients containing an amide group. researchgate.net

The synthesis of benzamide derivatives is a well-explored area of chemistry, with methods including the hydrolysis of aromatic nitriles and the interconversion of carboxylic acid derivatives. researchgate.net In drug design, the benzamide scaffold can act as an inhibitor by interacting with the active sites of receptors and enzymes. researchgate.netnih.gov For instance, certain benzamide derivatives have been designed as glucokinase activators for potential antidiabetic applications and as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. researchgate.netnih.gov The specific arrangement of functional groups on the benzamide ring allows for the fine-tuning of a molecule's interaction with its biological target. ontosight.ai

Role of Thiourea (B124793) and Carbamothioyl Moieties in Molecular Recognition and Functional Modulation

The thiourea group, characterized by a carbon-sulfur double bond flanked by two amino groups, and its derivatives are of great interest due to their diverse biological activities and coordination chemistry. mdpi.com Thiourea can exist in tautomeric forms, the thione and the thiol (or isothiourea), with the thione form being more common in aqueous solutions. mdpi.com This structural feature is central to its ability to participate in molecular recognition, particularly in anion binding. nih.govacs.org

The two N-H groups of the thiourea moiety can act as hydrogen bond donors, allowing these molecules to form stable complexes with various anions. nih.govresearchgate.net The acidity of the thiourea protons is greater than that of their urea (B33335) counterparts, leading to stronger anion binding. nih.gov This property has been exploited in the design of chemosensors for anions like fluoride (B91410) and dihydrogen phosphate. nih.gov

Furthermore, the thiourea scaffold is a key component in numerous bioactive compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. nih.govmdpi.comnih.gov

Contextualization of N-(1-carbamothioylbutyl)benzamide within Related Chemical Classes

This compound belongs to the class of N-acylthioureas, which are characterized by an acyl group attached to one of the nitrogen atoms of the thiourea core. nih.govtandfonline.com These compounds have garnered significant attention due to their enhanced ligating properties and their role as precursors in the synthesis of various heterocyclic compounds. nih.govrsc.org

The general structure of 1-acyl/aroyl thioureas consists of a central hydrophilic part and lateral hydrophobic moieties. rsc.org The synthesis of these compounds is often achieved through the reaction of an amine with an in situ generated acyl isothiocyanate. rsc.org

Numerous studies have demonstrated the wide range of biological activities of N-acylthioureas, including their potential as anticonvulsant, anticancer, and anti-HIV agents. nih.govtandfonline.comrsc.org The combination of the benzamide and thiourea functionalities within a single molecule, as in this compound, can lead to synergistic or unique biological effects. For example, compounds incorporating both benzamide and thiourea moieties have been synthesized and investigated as potent inhibitors of human carbonic anhydrase isoenzymes, which are targets for glaucoma treatment. nih.gov

Overview of Advanced Research Avenues for this compound and Congeners

While specific research on this compound is not extensively documented in publicly available literature, the established properties of its constituent parts suggest several promising research directions.

Medicinal Chemistry: Given the broad biological activities of benzamide and thiourea derivatives, this compound and its analogs could be investigated for a range of therapeutic applications. nih.govtjnpr.org Studies on similar N-phenylcarbamothioylbenzamides have shown anti-inflammatory activity and inhibition of prostaglandin (B15479496) E2 synthesis. nih.gov The butyl linker in this compound could influence its pharmacokinetic properties and target engagement.

Coordination Chemistry and Catalysis: The N-acylthiourea backbone is an excellent ligand for metal ions, coordinating through the sulfur and oxygen atoms. tandfonline.com This allows for the synthesis of a variety of metal complexes with potential applications in catalysis and materials science. nih.govtandfonline.com The coordination behavior can be altered by reacting with different metals, leading to diverse structural and functional outcomes. tandfonline.com

Molecular Recognition and Sensing: The anion-binding capabilities of the thiourea group make this compound a candidate for the development of new sensors for specific anions. nih.gov The benzamide portion of the molecule could be modified to include chromophores or fluorophores, enabling colorimetric or fluorescent detection of anion binding events.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

N-(1-amino-1-sulfanylidenepentan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-6-10(11(13)16)14-12(15)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCHAJADWLDUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=S)N)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 1 Carbamothioylbutyl Benzamide and Derivatives

Traditional Synthetic Approaches for Benzamide (B126) Core Structures

The benzamide moiety is a common feature in a vast array of organic molecules, and its synthesis is a well-established area of organic chemistry. slideshare.net These compounds serve as crucial building blocks and are present in many pharmaceutical agents. slideshare.net

The most fundamental and widely employed method for constructing the benzamide core is the acylation of an amine with a derivative of benzoic acid. This transformation, centered on the formation of a stable amide bond, can be achieved through several reliable routes.

From Acyl Chlorides: A highly effective method involves the reaction of benzoyl chloride with a primary or secondary amine. slideshare.netorgsyn.orgmdpi.com The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine. Typically, a base such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloric acid byproduct. orgsyn.orgmdpi.com

From Carboxylic Acids: Direct condensation of benzoic acid with an amine represents a more atom-economical approach. researchgate.netsciepub.com This reaction usually requires an activating agent or catalyst and often involves the removal of water to drive the equilibrium toward the product.

From Esters: Transamidation using enol esters, such as vinyl benzoate (B1203000), offers another pathway. This method can proceed under solvent-free conditions, with the amine directly acylating the ester. tandfonline.comtandfonline.com

Boric acid has been demonstrated as a simple and effective homogeneous catalyst for the amidation of benzoic acid, particularly when combined with azeotropic distillation to remove water. sciepub.com Research has shown that increasing the catalyst loading from 1 mol% to 25 mol% can significantly shorten reaction times from 20 hours to 8 hours without a substantial drop in yield. sciepub.com In contrast, catalyst- and solvent-free methods, such as using vinyl benzoate at room temperature, provide a greener alternative, though they may require longer reaction times to achieve full conversion. tandfonline.com

For more advanced applications, heterogeneous and reusable catalysts are preferred. A solid acid catalyst composed of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been used for the direct condensation of benzoic acids and amines, accelerated by ultrasonic irradiation. researchgate.net This method offers short reaction times (15-60 minutes) and high yields. researchgate.net Another sophisticated approach involves a tandem catalyst, Rh(OH)₃ supported on a core-shell structured zeolite (TS-1@KCC-1), which enables a one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. nih.govrsc.org

Interactive Table: Comparison of Catalyst Systems for Benzamide Synthesis

| Catalyst System | Reactants | Conditions | Advantages | Disadvantages | Citations |

|---|---|---|---|---|---|

| Boric Acid (10 mol%) | Benzoic Acid + Benzylamine | Toluene, Reflux, 8h | Inexpensive, good yield (~88%) | Requires heating, water removal | sciepub.com |

| Diatomite earth@IL/ZrCl₄ | Benzoic Acid + Amine | Toluene, Ultrasonic, RT | Reusable catalyst, rapid (15-60 min), high yields | Requires catalyst preparation | researchgate.net |

| None (Enol Ester Route) | Amine + Vinyl Benzoate | Solvent-free, Room Temp., 24h | Green (no solvent/catalyst), simple workup | Longer reaction times, not suitable for all amines | tandfonline.comtandfonline.com |

| Rh(OH)₃/TS-1@KCC-1 | Benzaldehyde + NH₃ + H₂O₂ | One-pot, Tandem reaction | High efficiency, novel core-shell material | Complex catalyst synthesis | nih.govrsc.org |

Synthesis of Carbamothioyl Functionality in Benzamide Derivatives

The synthesis of the carbamothioyl group, also known as a thiourea (B124793) moiety, within the context of a benzamide structure is a critical step in forming the target compound and its derivatives. N-acyl thioureas are versatile organic compounds with a wide range of applications. rsc.org

The most prevalent and versatile method for synthesizing N-acyl thioureas involves a two-step, one-pot procedure. mdpi.comnih.gov This strategy begins with the reaction of a benzoyl halide, typically benzoyl chloride, with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone. mdpi.comnih.gov This reaction generates a highly reactive benzoyl isothiocyanate intermediate in situ.

This intermediate is not isolated but is immediately treated with an appropriate amine. The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group to form the N,N'-disubstituted acylthiourea product. mdpi.com

For the specific synthesis of N-(1-carbamothioylbutyl)benzamide , the structure of which is Ph-CO-NH-CH(C₃H₇)(CSNH₂), this general method would be adapted. A plausible synthetic pathway would involve the reaction of benzoyl isothiocyanate with an α-amino thioamide, specifically 2-amino-pentanethioamide. Alternatively, a more documented approach for related structures involves reacting the benzoyl isothiocyanate with an α-amino acid ester, such as a norvaline ester. rsc.org The resulting ester could then be converted to the primary thioamide.

Formation of Isothiocyanate: Benzoyl chloride + KSCN → Benzoyl isothiocyanate

Nucleophilic Addition: Benzoyl isothiocyanate + 2-Amino-pentanethioamide → this compound

Anhydrous solvents, such as acetone, are crucial to prevent the hydrolysis of the benzoyl chloride and the isothiocyanate intermediate. mdpi.com The reaction is often performed at reflux to ensure a sufficient reaction rate. mdpi.com To further enhance the formation of the isothiocyanate, a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be introduced. mdpi.com This catalyst facilitates the transfer of the thiocyanate anion into the organic phase, accelerating the initial step of the synthesis. Monitoring the reaction progress using thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.

Interactive Table: Parameters for Optimizing N-Acyl Thiourea Synthesis

| Parameter | Condition | Purpose | Potential Outcome | Citations |

|---|---|---|---|---|

| Solvent | Anhydrous Acetone | Prevent hydrolysis of intermediates | Higher yield and purity | mdpi.com |

| Temperature | Reflux | Increase reaction rate | Shorter reaction time | mdpi.com |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase-transfer catalysis | Faster formation of isothiocyanate intermediate | mdpi.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Track consumption of reactants | Prevents byproduct formation, determines endpoint | mdpi.com |

Green Chemistry Principles in the Synthesis of Related Benzamide Analogs

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical processes, are increasingly being applied to the synthesis of benzamides and related compounds. chemmethod.com These approaches focus on improving efficiency, using safer materials, and minimizing waste.

Several green strategies have been successfully implemented:

Solvent-Free Reactions: The N-benzoylation of amines using vinyl benzoate can be performed without any solvent, significantly reducing chemical waste. tandfonline.comtandfonline.com

Ultrasonic Irradiation: The use of ultrasound can accelerate reaction rates at lower temperatures, providing an energy-efficient alternative to conventional heating. This has been demonstrated in the synthesis of benzamides using a solid acid catalyst. researchgate.net

Reusable Heterogeneous Catalysts: Catalysts like Fe₂O₃ nanoparticles for acyl thiourea synthesis or ZrCl₄ immobilized on diatomaceous earth for benzamide formation offer significant advantages. researchgate.netrsc.org They can be easily separated from the reaction mixture and reused multiple times, making the process more economical and environmentally friendly. researchgate.net

Safer Catalysts: Replacing hazardous reagents with safer alternatives is a core tenet of green chemistry. Using boric acid, a low-toxicity compound, as a catalyst for amidation is a prime example of this principle in action. sciepub.comyoutube.com

Microwave-Assisted Synthesis Innovations for N-(phenylcarbamothioyl)benzamide Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net In the context of N-acylthiourea synthesis, microwave irradiation has been shown to be particularly effective.

Research comparing conventional and microwave-assisted synthesis of N-(phenylcarbamothioyl)benzamide derivatives has demonstrated the significant advantages of the latter. researchgate.net For instance, the microwave-assisted approach, involving the reaction of aroyl chloride with potassium thiocyanate followed by the addition of a substituted aniline (B41778) in acetone, was completed in a significantly shorter time (5-10 minutes at 340 watts) compared to the conventional reflux method (2-3 hours). researchgate.net This acceleration is attributed to the efficient and direct heating of the reaction mixture by microwaves, leading to a rapid increase in temperature and enhanced reaction rates. researchgate.net

The benefits of microwave assistance extend to the synthesis of a variety of heterocyclic derivatives, including benzimidazoles and thiazolidinones, where it has been shown to reduce reaction times and improve yields. rsc.orgresearchgate.net The principles of MAOS are broadly applicable to the synthesis of this compound, suggesting that similar enhancements in reaction efficiency can be expected.

Solvent-Free or Reduced-Solvent Methodologies

In line with the principles of green chemistry, solvent-free or reduced-solvent synthetic methodologies are gaining prominence. These approaches minimize the environmental impact and can simplify product purification. A convenient solvent-free method for the synthesis of N-substituted-N'-arylcarbonylthioureas has been developed. researchgate.net This method involves mixing ammonium thiocyanate and acid chlorides at room temperature without a solvent to generate the corresponding isothiocyanates, which then react smoothly with arylamines to produce the target compounds in good yields. researchgate.net

Solvent-free conditions have also been successfully applied to the synthesis of other heterocyclic compounds, such as 1,4-dihydropyridines and α-aminonitriles, often in conjunction with microwave irradiation to further enhance reaction efficiency. fiveable.menih.gov These studies highlight a growing trend towards more environmentally benign synthetic protocols that can be adapted for the production of this compound and its derivatives.

Derivatization and Structural Modification Strategies for this compound Frameworks

The this compound framework offers multiple sites for structural modification, allowing for the generation of diverse chemical libraries. Derivatization strategies primarily focus on the exploration of substituent effects and functional group interconversions.

Exploration of Alkyl and Aryl Substituent Effects

The introduction of various alkyl and aryl substituents on the N-acylthiourea scaffold can significantly influence the compound's physicochemical and biological properties. The general synthetic route allows for the incorporation of a wide variety of amines, leading to derivatives with different N-substituents.

Studies on N,N-disubstituted-N′-acylthioureas have explored the impact of different acyl chlorides (e.g., benzoyl and cinnamoyl chloride) and secondary amines (e.g., diphenyl- and diisopropylamine) on the properties of the resulting metal complexes. nih.gov For example, the thermal decomposition temperature of nickel complexes was found to vary depending on the nature of the R (acyl) and R' (N-substituent) groups. nih.gov A theoretical investigation into the noncatalyzed amination of aryl halides also highlighted the significant role of substituents on the aromatic ring in modulating the reactivity and reaction barriers. nih.gov

These findings underscore the importance of systematic variation of alkyl and aryl substituents to fine-tune the properties of this compound derivatives for specific applications. The yields of various synthesized N-acylthiourea derivatives with different substituents are presented in Table 1.

Table 1: Synthesis of N-Acyl Thiourea Derivatives with Varied Substituents

| Entry | Acyl Chloride | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Thiazol-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(thiazol-2-ylcarbamothioyl)benzamide | 65% | mdpi.com |

| 2 | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Benzo[d]thiazol-2-amine | N-(benzo[d]thiazol-2-ylcarbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 76% | mdpi.com |

| 3 | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | Pyridin-2-amine | 2-((4-Methoxyphenoxy)methyl)-N-(pyridin-2-ylcarbamothioyl)benzamide | 56% | mdpi.com |

| 4 | 2-((4-Methoxyphenoxy)methyl)benzoyl chloride | 5-Chloropyridin-2-amine | N-((5-chloropyridin-2-yl)carbamothioyl)-2-((4-methoxyphenoxy)methyl)benzamide | 73% | mdpi.com |

Functional Group Interconversions for Diversification

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, enabling the transformation of one functional group into another to create new analogues. imperial.ac.uk The this compound structure contains several functional groups, such as the amide, thiourea, and potentially substituents on the benzoyl and butyl moieties, that can be subjected to FGI.

For instance, the presence of a reactive group on a substituent, such as an acetyl group, can serve as a handle for further structural modifications. nih.gov General FGI strategies that could be applied to diversify the this compound framework include:

Reduction of the amide or thiocarbonyl group: Reagents like lithium aluminum hydride (LiAlH4) can reduce amides to amines. imperial.ac.uk

Modification of the benzoyl ring: Electrophilic aromatic substitution reactions could introduce various substituents (e.g., nitro, halo, alkyl) onto the phenyl ring, which can then be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized and substituted.

Interconversion of the butyl chain: The alkyl chain could potentially be functionalized through radical reactions, although this might lack selectivity. Alternatively, starting from a functionalized butylamine (B146782) in the initial synthesis would provide a more direct route to derivatives with modified alkyl chains.

The versatility of FGI provides a powerful avenue for expanding the chemical space around the this compound core, leading to the generation of novel derivatives with tailored properties.

Advanced Spectroscopic and Crystallographic Elucidation of N 1 Carbamothioylbutyl Benzamide Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for determining the precise atomic arrangement of N-(1-carbamothioylbutyl)benzamide.

Proton (¹H) and Carbon (¹³C) NMR for Detailed Structural Assignments

The ¹H NMR spectrum would provide information on the chemical environment of all protons in the molecule. The aromatic protons of the benzamide (B126) group would likely appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The proton attached to the chiral carbon (the methine proton of the butyl group) would be expected to show a distinct chemical shift, coupled to the adjacent methylene (B1212753) protons and the N-H proton. The protons of the butyl chain would exhibit characteristic multiplets in the aliphatic region (δ 0.9-1.7 ppm). The N-H protons of the benzamide and carbamothioyl groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and temperature.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbonyl carbon of the benzamide group and the thiocarbonyl carbon of the carbamothioyl group are particularly diagnostic, resonating at the lower end of the spectrum (around δ 160-180 ppm for C=O and δ 180-200 ppm for C=S). The aromatic carbons would produce signals in the δ 120-140 ppm range, while the carbons of the butyl group would be found in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.4 - 7.9 | Multiplet |

| NH (Benzamide) | 8.0 - 8.5 | Broad Singlet |

| CH (Butyl) | 4.5 - 5.0 | Multiplet |

| NH₂ (Carbamothioyl) | 7.5 - 8.0 and 9.0 - 9.5 | Broad Singlets |

| CH₂ (Butyl) | 1.4 - 1.8 | Multiplet |

| CH₂ (Butyl) | 1.2 - 1.6 | Multiplet |

| CH₃ (Butyl) | 0.9 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Benzamide) | 165 - 170 |

| C=S (Carbamothioyl) | 180 - 185 |

| Aromatic (C₆H₅) | 127 - 135 |

| CH (Butyl) | 55 - 65 |

| CH₂ (Butyl) | 30 - 40 |

| CH₂ (Butyl) | 20 - 25 |

| CH₃ (Butyl) | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To establish the connectivity between protons and carbons, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the adjacencies of protons within the butyl chain and between the methine proton and the N-H proton. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the butyl group. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for piecing together the entire molecular framework. sdsu.educolumbia.edu It would show correlations between the benzamide carbonyl carbon and the aromatic protons, as well as the methine proton. It would also connect the thiocarbonyl carbon to the methine proton and the NH₂ protons, confirming the link between the benzamide and carbamothioylbutyl moieties.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

Characteristic Absorption Band Analysis for Benzamide and Carbamothioyl Groups

The FT-IR spectrum would be expected to show strong absorption bands characteristic of the benzamide and carbamothioyl groups. A strong C=O stretching vibration for the amide would be anticipated around 1650-1680 cm⁻¹. The N-H stretching vibrations of the amide and thiourea (B124793) moieties would appear as broad bands in the region of 3200-3400 cm⁻¹. The C=S stretching vibration is typically weaker and appears in the range of 1000-1200 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information, particularly for the C=S bond, which often gives a strong Raman signal.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated values and actual experimental values may vary.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

| N-H (Amide & Thiourea) | Stretching | 3200 - 3400 | FT-IR, Raman |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 2960 | FT-IR, Raman |

| C=O (Amide) | Stretching | 1650 - 1680 | FT-IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |

| C=S (Thiourea) | Stretching | 1000 - 1200 | FT-IR, Raman |

Correlating Experimental Spectra with Quantum Chemical Predictions

To gain a deeper understanding of the vibrational modes, density functional theory (DFT) calculations would be employed. By calculating the theoretical vibrational frequencies of the optimized molecular structure, a direct comparison with the experimental FT-IR and Raman spectra can be made. scielo.org.mx This correlation allows for a more precise assignment of the observed bands and can provide insights into the conformational properties of the molecule.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to elucidate its fragmentation pattern, which can provide further structural information. High-resolution mass spectrometry (HRMS) would yield the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental composition.

The fragmentation of the molecule under mass spectrometric conditions would likely involve cleavage of the amide and thiourea bonds. Common fragmentation pathways would include the loss of the carbamothioyl group, the benzoyl group, and various fragments from the butyl chain. Analysis of these fragment ions would help to piece together the structure of the original molecule. For instance, the observation of a prominent ion corresponding to the benzoyl cation (m/z 105) would be strong evidence for the benzamide moiety. tubitak.gov.tr

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or five decimal places), HRMS allows for the calculation of a unique elemental formula.

For this compound, with a chemical formula of C₁₂H₁₆N₂OS, the theoretical exact mass would be calculated. An experimental HRMS analysis, likely using an electrospray ionization (ESI) source, would yield a measured m/z value for the protonated molecule [M+H]⁺. The minuscule difference between the calculated and observed mass, known as the mass error and expressed in parts per million (ppm), would serve to confirm the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Illustrative HRMS Data Table

| Parameter | Expected Value |

| Chemical Formula | C₁₂H₁₆N₂OS |

| Theoretical m/z [M+H]⁺ | 237.1005 |

| Observed m/z [M+H]⁺ | Hypothetical e.g., 237.1002 |

| Mass Error (ppm) | Hypothetical e.g., -1.27 |

| Ionization Mode | ESI+ |

Note: The Observed m/z and Mass Error values are hypothetical and serve for illustrative purposes only.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Following the precise mass determination, Tandem Mass Spectrometry (MS/MS) would be employed to gain insight into the compound's structural connectivity. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected at the amide and thiourea linkages. For instance, cleavage of the amide bond could yield fragments corresponding to the benzoyl cation and the 1-carbamothioylbutyl amine cation. The analysis of these fragmentation pathways allows for the confirmation of the proposed structure and the arrangement of its constituent parts.

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in SC-XRD analysis involves determining the unit cell, which is the basic repeating unit of the crystal lattice. This is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the symmetry operations present, define the crystal system (e.g., monoclinic, orthorhombic) and the space group. This information provides a fundamental description of the crystal's symmetry.

Illustrative Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 15.789 |

| α (°) | 90 |

| β (°) | e.g., 98.76 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1334.5 |

| Z | 4 |

Note: The values in this table are hypothetical and serve to illustrate the format of crystallographic data.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

Beyond the structure of a single molecule, SC-XRD reveals how molecules interact with each other in the solid state. For this compound, the presence of N-H groups (from the amide and thiourea moieties) and electronegative atoms (oxygen and sulfur) makes it a prime candidate for forming intermolecular hydrogen bonds. These interactions, such as N-H···O and N-H···S, would play a significant role in stabilizing the crystal packing.

Additionally, the presence of the benzene (B151609) ring allows for the possibility of π-stacking interactions, where the electron-rich aromatic rings of adjacent molecules align. The precise distances and geometries of these hydrogen bonds and π-stacking interactions would be determined from the crystal structure data.

Computational and Theoretical Investigations of N 1 Carbamothioylbutyl Benzamide

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate movements and interactions of N-(1-carbamothioylbutyl)benzamide at an atomic level. These simulations provide a detailed picture of the compound's conformational landscape and its stability when interacting with biological macromolecules.

The conformational flexibility of N-acylthiourea derivatives, the class to which this compound belongs, is a key determinant of their biological activity. The core N-acylthiourea moiety tends to adopt a planar or near-planar conformation, stabilized by an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen, forming a pseudo-S(6) ring. nih.govresearchgate.net This planarity is crucial for its interaction with target proteins. rsc.org

MD simulations on analogous benzoylthiourea (B1224501) derivatives have revealed important aspects of their dynamic behavior. researchgate.net Key metrics from these simulations, which can be extrapolated to understand this compound, include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's atoms from a reference structure over time. For benzoylthiourea derivatives complexed with various microbial proteins, RMSD values typically range from 0.18 to 0.55 nm, indicating stable binding within the protein's active site. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF highlights the flexibility of different parts of the molecule. In N-acylthiourea derivatives, the terminal groups, such as the butyl chain in this compound, are expected to show higher RMSF values, indicating greater mobility compared to the more rigid benzoylthiourea core. researchgate.net

Solvent Accessible Surface Area (SASA): SASA calculations provide insights into how the molecule interacts with its solvent environment. For similar compounds, SASA values have been observed in the range of 85 to 230 nm², reflecting the exposure of the molecule to the surrounding solvent. researchgate.net

| Parameter | Value Range | Significance |

|---|---|---|

| RMSD | 0.18 - 0.55 nm | Indicates stability of the ligand-protein complex. |

| RMSF | 0.10 - 0.9 nm | Highlights flexible regions of the molecule. |

| SASA | 85 - 230 nm² | Measures the molecule's exposure to solvent. |

| Radius of Gyration (Rg) | 1.55 - 2.4 nm | Indicates the compactness of the molecule. |

The interaction of N-acylthiourea derivatives with their protein targets often involves a degree of flexibility from both the ligand and the receptor, a phenomenon known as induced fit. schrodinger.com Molecular docking studies, a computational technique to predict the binding orientation of a molecule to a protein, have been instrumental in understanding these interactions. nih.govnih.gov

For instance, in studies involving benzoylthiourea derivatives and microbial enzymes like DNA gyrase B, docking simulations have shown that the compounds can snugly fit into the active site. nih.govnih.gov The thiourea (B124793) backbone plays a critical role in forming hydrogen bonds with key amino acid residues, while the benzoyl and butyl groups can engage in hydrophobic and van der Waals interactions. nih.govnih.gov

The concept of induced fit is particularly relevant when the initial protein structure cannot accommodate the ligand. Induced Fit Docking (IFD) protocols, which allow for flexibility in the protein's side chains, have been successfully applied to study such systems. schrodinger.comyoutube.comyoutube.com These studies reveal that the binding of an N-acylthiourea derivative can cause conformational changes in the active site, leading to a more stable and specific interaction. This adaptability of the binding site is crucial for the compound's biological activity.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Research

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net This approach is invaluable for predicting the activity of new analogs and for guiding the synthesis of more potent compounds.

For N-acylthiourea derivatives, both ligand-based and structure-based QSAR models have been developed. Ligand-based models are utilized when the three-dimensional structure of the target protein is unknown. researchgate.net These models rely on the structural properties of the compounds themselves to predict activity.

One common ligand-based approach is the development of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA). In a study on acylthiourea analogs as influenza neuraminidase inhibitors, a 3D holographic vector of atomic interaction field (3D-HoVAIF) was used to develop a QSAR model. researchgate.net The resulting model, with a correlation coefficient (r²) of 0.624, demonstrated good predictive capability. researchgate.net

Structure-based QSAR models, on the other hand, incorporate information about the ligand-protein interaction. These models are generally more accurate as they consider the specific interactions that drive binding.

QSAR studies on N-acylthiourea derivatives have identified several physicochemical descriptors that are critical for their biological activity. These descriptors provide a quantitative measure of the structural features that influence how the molecule interacts with its biological target.

A comprehensive QSAR study on a series of sulfur-containing thiourea and sulfonamide derivatives identified several key predictors for their anticancer activities. nih.gov These include:

Hydrophobicity (MLOGP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity. It plays a significant role in membrane permeability and interaction with hydrophobic pockets in proteins. nih.gov

Electronic Properties (E2m): Parameters related to the electronic nature of the molecule, such as electronegativity and the energy of molecular orbitals, are crucial for forming electrostatic and hydrogen bond interactions. nih.gov

Steric/Topological Properties (van der Waals volume): The size and shape of the molecule, as described by its van der Waals volume, influence how well it fits into the binding site. nih.gov

Molecular Descriptors: The presence and frequency of specific chemical bonds, such as C-N, can also be important predictors of activity. nih.gov

Studies on other N-acylthiourea series have also highlighted the importance of steric, electronic, and hydrophobic effects in determining their antifungal activities. nih.gov For example, derivatives with electron-withdrawing groups often exhibit higher activity. nih.gov

| Descriptor Type | Specific Descriptor | Influence on Activity |

|---|---|---|

| Hydrophobicity | MLOGP | Affects membrane permeability and hydrophobic interactions. |

| Electronic | Electronegativity (E2m) | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Van der Waals Volume | Determines the fit of the molecule in the binding site. |

| Topological | Frequency of C-N bonds | Can be a predictor of specific interactions and overall activity. |

Structure Activity Relationship Sar Studies of N 1 Carbamothioylbutyl Benzamide Analogs

Systematic Variation of the Carbamothioyl Substituent (R-group on N)

The substituent attached to the terminal nitrogen of the thiourea (B124793) group (the R-group) plays a pivotal role in determining the compound's interaction with biological targets. Modifications at this position, including changes in alkyl chain characteristics and the introduction of cyclic or aromatic systems, have profound effects on activity.

The size and shape of the alkyl substituent on the carbamothioyl nitrogen are critical determinants of biological efficacy. The specific nature of this relationship, however, is highly dependent on the biological target being investigated.

Research on various N-acylthiourea derivatives has demonstrated that there is no single rule governing the effect of alkyl chain length. For instance, in studies on urease inhibitors, an N-acylthiourea analog lacking any alkyl chain (where the R-group is a hydrogen atom) was found to be more potent than its counterparts with alkyl substituents. For this class of compounds, anti-urease activity was observed to decrease as the length of the alkyl chain increased. rsc.org A similar trend was noted in studies of antibacterial agents, where the activity against Escherichia coli diminished as the carbon chain of the N-alkyl substituent was elongated. nih.gov

Conversely, for other biological targets, an optimal chain length exists for maximal activity. In the development of anti-HIV-1 agents based on 6-N-acyltriciribine, a structure-activity relationship study identified the N-heptanoyl group as having the ideal carbon chain length for potent antiviral effects. nih.gov Similarly, in the context of percutaneous penetration enhancers, derivatives with a 10-carbon terpene chain showed superior performance, while those with a longer 20-carbon chain were less effective. nih.gov This indicates that the binding pocket of the target likely has a finite size, and a substituent that is too small may not form sufficient interactions, while one that is too large may introduce steric hindrance. The butyl group of the parent compound, N-(1-carbamothioylbutyl)benzamide, represents a mid-length, flexible chain that can adopt various conformations within a binding site.

Table 1: Influence of N-Alkyl Chain Length on Biological Activity of Acylthiourea Analogs This table is interactive. You can sort and filter the data.

| Biological Target | Optimal Chain Length/Trend | Reference |

|---|---|---|

| Urease Inhibition | Activity decreases with increasing chain length. R=H is most potent. | rsc.org |

| Antibacterial (E. coli) | Activity decreases with increasing carbon chain length. | nih.gov |

| Anti-HIV-1 | N-heptanoyl (7 carbons) identified as optimal. | nih.gov |

| Percutaneous Penetration | C10 chain superior to C20 chain. | nih.gov |

Replacing the flexible alkyl chain with more rigid cycloalkyl or aryl groups significantly influences molecular recognition by introducing conformational constraints and potential for different types of interactions, such as π-π stacking.

The introduction of aryl groups, particularly substituted phenyl rings or heterocyclic systems, has been a fruitful strategy in developing active compounds. For example, new N-acyl thiourea derivatives bearing heterocyclic rings like benzothiazole (B30560) and 6-methylpyridine have demonstrated notable anti-biofilm activity against E. coli. nih.govnih.gov In another study, substituting the thiourea nitrogen with fluorinated phenyl rings resulted in compounds with significant antibacterial and antifungal properties. nih.gov Specifically, compounds with a single fluorine atom on the phenyl ring showed the best antibacterial effect, whereas those with three fluorine atoms had the most potent antifungal activity. nih.gov The position of the substituent is also critical; antibiofilm activity was correlated with a trifluoromethyl substituent, with the para position being the most favorable. nih.gov These findings highlight the importance of the electronic and steric profile of the aryl substituent in tuning the biological activity.

Table 2: Effect of N-Aryl/Heteroaryl Substitution on Biological Activity This table is interactive. You can sort and filter the data.

| N-Substituent | Observed Activity | Reference |

|---|---|---|

| Benzothiazole | Anti-biofilm (E. coli) | nih.govnih.gov |

| 6-Methylpyridine | Anti-biofilm (E. coli), Antioxidant | nih.govnih.gov |

| Mono-fluorophenyl | Antibacterial | nih.gov |

| Tri-fluorophenyl | Antifungal | nih.gov |

| p-Trifluoromethylphenyl | Antibiofilm | nih.gov |

| (Het)arylalkylamines | Anticholinesterase, Anti-amyloid | researchgate.net |

Modification of the Benzamide (B126) Aromatic Ring

The benzamide portion of the molecule offers another key site for modification. Introducing substituents onto this aromatic ring can alter the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby modulating its interaction with biological targets.

The electronic nature of substituents on the benzamide ring significantly impacts biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density distribution across the entire molecule, affecting the reactivity of the amide and thiourea moieties.

Generally, the presence of strong electron-withdrawing groups such as halides (F, Cl, Br) or trifluoromethyl (-CF3) on the benzamide ring has been shown to enhance the antifungal activity of N-acylthiourea derivatives. nih.gov This is often attributed to the increased acidity of the N-H protons and altered binding characteristics. For instance, new benzoylthiourea (B1224501) derivatives featuring one or more fluorine atoms or a trifluoromethyl group have been synthesized and shown to possess antimicrobial activity. nih.gov Conversely, derivatives with electron-donating groups often exhibit lower activity in this context. nih.gov

However, the effect is target-dependent. In a study of carbonic anhydrase inhibitors, amide derivatives with an electron-donating methoxy (B1213986) (-OCH3) group in combination with electron-withdrawing chlorine atoms were found to be potent and selective inhibitors. nih.gov This demonstrates a more complex interplay where a combination of electronic effects can be beneficial. The position of the substituent is also crucial; studies on dopamine (B1211576) receptor ligands have shown that polar substituents at the meta (5-) and para (4-) positions of the benzamide ring are critical for strong binding affinity. nih.gov

Both steric and electronic factors of the benzamide ring substituents are deeply intertwined and collectively determine the molecule's biological profile. Steric hindrance can prevent the molecule from fitting into a receptor's binding site, while electronic effects modulate the strength of interactions like hydrogen bonds and electrostatic contacts.

Studies on N-benzoyl-N'-phenylthiourea compounds have shown that steric parameters can have a more significant effect on antiviral activity than lipophilic or electronic parameters. ubaya.ac.id The size and position of a substituent can dictate the preferred conformation of the molecule. For example, bulky ortho substituents can force the benzamide ring to twist relative to the amide linker, which can either be beneficial or detrimental to binding, depending on the target's topology.

The electronic influence of substituents is also evident in their effect on molecular structure and reactivity. Electron-withdrawing groups on a pyridine-based pincer ligand, a system analogous to a substituted benzamide, were found to lengthen the bond to a coordinated metal ion, while electron-donating groups shortened it. nih.gov This provides a clear illustration of how substituents can electronically tune the properties of a distal interaction site. In synthesis, electron-withdrawing groups on an aromatic ring can increase the electrophilicity of a nearby carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. researchgate.net This same principle applies to how the substituted benzamide ring interacts with amino acid residues in a protein target.

Role of the Amide and Thiourea Linkages

The amide (-CONH-) and thiourea (-NHCSNH-) linkages are not merely spacers but are fundamental to the structural integrity and biological function of this compound and its analogs. These groups confer specific geometric and chemical properties that are essential for activity.

A predominant feature of the N-acylthiourea scaffold is the formation of an intramolecular hydrogen bond between the carbonyl oxygen of the benzamide group and the hydrogen on the adjacent amide nitrogen (N-H). rsc.orgnih.gov This interaction creates a pseudo-six-membered ring, which imparts a degree of planarity and conformational rigidity to the molecule. This defined conformation is often crucial for fitting into a specific binding site. The presence of this hydrogen bond can be observed in NMR spectra, where the involved N-H proton signal is shifted downfield. nih.gov

Functionally, the keto-thiourea moiety is often considered the pharmacophore, or the essential part of the molecule for biological activity. rsc.org The combination of the amide and thiourea groups provides a rich array of hydrogen bond donors (N-H protons) and acceptors (C=O and C=S oxygens/sulfurs). The sulfur and nitrogen atoms, in particular, are excellent ligands for coordinating with metal ions that may be present in the active sites of metalloenzymes. nih.gov The distinct chemical signatures of the amide carbonyl carbon (δ 164–170 ppm) and the thiourea thiocarbonyl carbon (δ 175–180 ppm) in 13C-NMR spectra confirm the presence and electronic environment of these crucial functional groups. nih.gov

Conformational Flexibility and Rotational Barriers around Linkages

The conformational flexibility of this compound analogs is largely governed by the rotational barriers around the amide (CO-NH) and thiourea (CS-NH) linkages. These barriers arise from the partial double bond character of the C-N bonds due to resonance, which restricts free rotation.

Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the rotational barriers in related N-acylthiourea structures. For instance, studies on N-benzoyl-N'-substituted phenylthioureas have revealed the presence of a significant rotational barrier. csfarmacie.cz This is often attributed to the formation of a pseudo-six-membered ring through an intramolecular hydrogen bond between the carbonyl oxygen and the thioamide N-H proton. csfarmacie.cz The energy required to break this interaction and rotate around the C-N bond is a key determinant of the molecule's accessible conformations.

Table 1: Representative Rotational Energy Barriers in Related Structures

| Bond | Compound Class | Method | Calculated Rotational Barrier (kcal/mol) |

| Amide (CO-N) | N-Benzhydrylformamides | DFT | 20-23 nih.govmdpi.com |

| Thiourea (CS-N) | N-Benzoyl-N'-phenylthioureas | DFT | High (qualitative) csfarmacie.cz |

| N-Cα | Polypeptides | Semi-empirical | ~16 chiralpedia.com |

This table presents representative data from studies on analogous compounds to illustrate the expected range of rotational barriers.

Importance of Hydrogen Bonding Donors and Acceptors from the Linkages in Binding

The amide and thiourea linkages in this compound provide a rich array of hydrogen bond donors and acceptors, which are critical for molecular recognition at a receptor level. The ability to form specific hydrogen bonds is often a prerequisite for high-affinity binding. nih.gov

The key hydrogen bonding features are:

Amide linkage: The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the N-H group is a hydrogen bond donor.

Thiourea linkage: The thiocarbonyl sulfur (C=S) is a weaker hydrogen bond acceptor compared to a carbonyl oxygen. The two N-H groups of the thiourea moiety are potent hydrogen bond donors.

In protein binding pockets, these groups can form crucial interactions with amino acid residues. For example, the carbonyl oxygen can interact with the backbone N-H of amino acids in an α-helix or β-sheet, or with the side chains of residues like serine, threonine, or tyrosine. libretexts.orglibretexts.orgyoutube.com The N-H groups can donate hydrogen bonds to the carbonyl oxygen of the peptide backbone or to the side chains of aspartate, glutamate, or asparagine.

Studies on 1-acylthioureas have shown that both intramolecular and intermolecular hydrogen bonds play a significant role in their solid-state conformation. nih.gov Intramolecular hydrogen bonds, such as the one between the C=O and the thioamide N-H, can pre-organize the molecule into a specific conformation that may be favorable for binding. nih.govnih.gov Intermolecular hydrogen bonds with the receptor are then responsible for stabilizing the ligand-receptor complex.

Stereochemical Considerations in Analogs

The presence of a chiral center at the α-carbon of the butyl group in this compound introduces stereochemistry, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S).

Impact of Chiral Centers on Biological Activity and Binding Affinity

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

For this compound analogs, the stereochemistry at the chiral center dictates the three-dimensional arrangement of the butyl side chain relative to the benzamide and thiourea moieties. This specific spatial orientation is critical for fitting into a chiral binding pocket. One enantiomer may bind with high affinity, leading to a potent biological effect, while the other may bind with much lower affinity or not at all, resulting in reduced or no activity. In some cases, the "inactive" enantiomer can even have off-target effects.

While specific binding affinity data for the individual enantiomers of this compound is not available in the public domain, studies on other chiral molecules consistently demonstrate this principle. For example, the enantiomers of the drug ibuprofen (B1674241) are known to have different pharmacological profiles. youtube.com

Table 2: Illustrative Example of Enantiomeric Differentiation in Biological Activity

| Compound | Enantiomer | Biological Activity (IC₅₀) | Target |

| Chiral Drug X | (R)-enantiomer | 10 nM | Enzyme A |

| Chiral Drug X | (S)-enantiomer | 1000 nM | Enzyme A |

This table provides a hypothetical example to illustrate the typical differences in biological activity observed between enantiomers.

Enantiomeric Purity and its Significance in Mechanistic Studies

Given the potential for different biological activities, establishing the enantiomeric purity of this compound and its analogs is crucial for both therapeutic applications and mechanistic studies. Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the relative amounts of each enantiomer in a sample.

For mechanistic studies, using an enantiomerically pure compound ensures that the observed biological effect can be attributed to a single molecular entity interacting with the target in a specific stereochemical manner. This is essential for understanding the precise molecular interactions that drive biological activity and for building accurate structure-activity relationship models.

Several analytical techniques are employed to determine enantiomeric purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers. csfarmacie.czchiralpedia.comnih.gov The two enantiomers interact differently with the chiral selector on the stationary phase, leading to different retention times and allowing for their quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of a chiral solvating agent (CSA), is another powerful technique. The CSA forms transient diastereomeric complexes with the enantiomers, which results in distinct NMR signals that can be integrated to determine the enantiomeric ratio. researchgate.net

The synthesis of enantiomerically pure this compound can be achieved through various strategies, including the use of chiral starting materials, asymmetric synthesis, or chiral resolution of a racemic mixture. libretexts.orgyoutube.com

Future Research Directions and Potential As Molecular Probes

Development of N-(1-carbamothioylbutyl)benzamide as a Tool for Unraveling Biological Pathways

No published studies were found that describe the development or use of this compound as a tool to investigate biological pathways. There is no information on its biological targets or its mechanism of action.

Advanced Mechanistic Studies using Biophysical Techniques (e.g., SPR, ITC)

Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for characterizing biomolecular interactions, providing data on binding affinity, kinetics, and thermodynamics. nicoyalife.com However, no records of these techniques being applied to study the interactions of this compound were found.

Rational Design of Highly Selective and Potent this compound Derivatives based on SAR and Computational Insights

The rational design of drug candidates often involves Structure-Activity Relationship (SAR) studies and computational methods to optimize potency and selectivity. nih.gov For instance, computational approaches like molecular docking and molecular dynamics simulations are instrumental in understanding how molecules bind to their targets and in guiding the design of new derivatives. nih.gov There is no evidence of such studies being conducted for this compound.

Exploration of Novel Biological Targets and Modes of Action for this Compound Class

The discovery of novel biological targets and new mechanisms of action is a critical area of chemical biology and drug discovery. No research has been published detailing the exploration of new biological activities for this compound or related compounds.

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-(1-carbamothioylbutyl)benzamide?

Methodological Answer: The synthesis typically involves a thiourea-forming condensation reaction between a benzamide derivative and an appropriate isothiocyanate or thioamide precursor. For example:

- Step 1: React 1-butylamine with benzoyl chloride to form N-butylbenzamide.

- Step 2: Treat with thiophosgene or ammonium thiocyanate under controlled pH to introduce the carbamothioyl group.

Characterization:

- NMR/IR Spectroscopy: Confirm functional groups (e.g., thiourea C=S stretch at ~1250–1350 cm⁻¹ ).

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., C–H···O/S interactions stabilize the structure) .

- Elemental Analysis: Validate purity and stoichiometry.

Q. Table 1: Key Synthetic Parameters

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol/THF | 75–85 | |

| Temperature (°C) | 60–80 | — | |

| Catalyst | None (base-mediated) | — |

Q. How are crystallographic data and hydrogen-bonding interactions analyzed for this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard . Key steps:

- Data Collection: Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).

- Refinement: Apply full-matrix least-squares methods to minimize R-factors.

- Hydrogen Bond Analysis: Identify intramolecular (e.g., N–H···S) and intermolecular (e.g., C–H···O) interactions using Mercury or OLEX2 .

Q. Table 2: Selected Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P1̄ | |

| Bond Length (C=S) | 1.68 Å | |

| Hydrogen Bond (N–H···O) | 2.89 Å, 152° |

Q. What computational methods are used to correlate experimental and theoretical structural data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is commonly employed :

- Geometry Optimization: Compare computed bond lengths/angles with SCXRD data.

- Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps to assess reactivity.

- Molecular Electrostatic Potential (MEP): Map charge distribution to predict nucleophilic/electrophilic sites .

Q. Table 3: Computational Parameters

| Parameter | Value/Level | Reference |

|---|---|---|

| Basis Set | 6-311G(d,p) | |

| Solvent Model | None (gas phase) | |

| Software | Gaussian 09/GaussView |

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT). Strategies:

Q. How do intermolecular interactions influence the compound’s stability and reactivity?

Methodological Answer: Hirshfeld Surface (HS) and energy framework analyses quantify intermolecular forces :

- HS Contact Contributions: Calculate % contributions of H···H, C···S, etc. (e.g., H···H contacts ≈ 30% in similar thioureas) .

- Energy Frameworks: Visualize dominance of dispersion vs. electrostatic forces in crystal packing .

Q. Table 4: Hirshfeld Surface Contact Analysis

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 28.5 | |

| H···O | 19.2 | |

| H···S | 12.7 |

Q. How can the compound’s bioactivity be enhanced through derivatization?

Methodological Answer: Rational design strategies include:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., nitro, acetyl) to modulate electronic properties and binding affinity .

- Hybridization: Combine with bioactive scaffolds (e.g., thiadiazole for anticancer activity) .

Q. Table 5: Substituent Effects on Bioactivity

| Substituent | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 4-Methoxy | 12.3 | COVID-19 Mpro | |

| Thiadiazole Hybrid | 8.7 | Breast Cancer |

Q. What methodologies are used for molecular docking to identify biological targets?

Methodological Answer:

- Software: AutoDock Vina or Schrödinger Suite for docking simulations .

- Protocol:

- Prepare ligand (compound) and receptor (e.g., SARS-CoV-2 Mpro) using PyMOL.

- Validate docking poses with MM/GBSA binding energy calculations .

Key Parameters:

- Grid box size: 60 × 60 × 60 Å

- Exhaustiveness: 100

Q. How is thermal stability assessed for structure-property relationship studies?

Methodological Answer:

Q. What experimental and computational approaches evaluate solvent effects on molecular conformation?

Methodological Answer:

- Solvent-Dependent NMR: Track chemical shifts in polar vs. nonpolar solvents.

- PCM (Polarizable Continuum Model): Incorporate solvent effects in DFT to compare with experimental data .

Q. How can mechanistic studies resolve contradictions in biological activity data?

Methodological Answer:

- Kinetic Assays: Measure enzyme inhibition constants (Ki) to validate docking predictions .

- SAR (Structure-Activity Relationship): Synthesize analogs to isolate critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.